5-Ethylthiopyrano[3,2-b]indol-4(5H)-one
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Sciences
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and medicinal drug discovery. researchgate.net Its prominence stems from its presence in a vast array of natural products, alkaloids, and pharmacologically active compounds. nih.govresearchgate.net In modern chemical sciences, indole is recognized as a "privileged scaffold," meaning its framework can bind to multiple biological targets with high affinity, making it a versatile starting point for drug design. researchgate.net The structural versatility of the indole ring allows for extensive chemical modifications, which can significantly alter the biological activity of the resulting derivatives. mdpi.com This adaptability has enabled researchers to develop indole-based compounds for a wide spectrum of therapeutic areas. nih.gov
The multifaceted roles of indole derivatives are evident in their diverse applications, including cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov The ability of these compounds to interact with various biological pathways, such as protein kinases and histone deacetylases, underscores their importance in developing novel therapeutic agents. mdpi.com Researchers are continually drawn to the indole nucleus to design and synthesize new molecules with enhanced potency and specificity against challenging pharmacological targets. nih.govresearchgate.net
Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold Data derived from referenced review articles. mdpi.com
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Ondansetron (B39145) | Antiemetic |
| Sumatriptan | Antimigraine |
| Pravadoline | Analgesic |
| Arbidol | Antiviral |
Overview of Pyrano-Fused Heterocycles in Contemporary Chemical Research
Heterocyclic compounds containing a pyran ring fused to another ring system are a significant focus of contemporary chemical research due to their diverse and potent biological activities. researchgate.netmdpi.com The fusion of a pyran ring with other heterocyclic moieties like pyrazole (B372694), pyridine, or pyrimidine (B1678525) creates rigid, three-dimensional structures that can effectively interact with biological macromolecules. ekb.egnih.gov These fused systems are investigated for a wide range of pharmacological applications.
Research has demonstrated that pyrano-fused heterocycles exhibit activities such as antimicrobial, anti-inflammatory, anticancer, and analgesic properties. researchgate.netnih.gov For instance, pyrano[2,3-c]pyrazoles have been identified as potential inhibitors of human Chk1 kinase and have shown antimicrobial and anti-inflammatory effects. researchgate.net Similarly, derivatives of pyrano[2,3-d]pyrimidines have been synthesized and evaluated for their anti-inflammatory capabilities. nih.gov The synthesis of novel fused pyrano[2,3-b]pyridine derivatives has also yielded compounds with effective antimicrobial action against various bacteria and fungi. ekb.egekb.eg The unique and versatile molecular architecture of these fused rings makes them attractive targets for the development of new therapeutic agents. ekb.eg
Table 2: Reported Biological Activities of Various Pyrano-Fused Heterocyclic Systems
| Pyrano-Fused System | Reported Biological Activities |
| Pyrano[2,3-c]pyrazoles | Antimicrobial, anti-inflammatory, anticancer, analgesic, vasodilator. researchgate.netmdpi.com |
| Pyrano[2,3-d]pyrimidines | Anti-inflammatory. nih.gov |
| Pyrano[2,3-b]pyridines | Antibacterial, antifungal. ekb.egekb.eg |
| Furo/Pyrano[3,2-e]pyrido[4,3-b]indoles | Cytotoxic, topoisomerase I and II inhibition. nih.gov |
Specific Research Context of Pyrano[3,2-b]indole Derivatives
Within the broader class of pyrano-fused systems, pyrano[3,2-b]indole derivatives represent a specific and important area of investigation. This particular arrangement involves the fusion of a pyran ring to the [b] face of an indole scaffold. The synthesis of these molecules is an active area of research, with various methods being developed, including intramolecular hetero-Diels-Alder reactions and multicomponent condensation reactions. researchgate.net
The academic interest in the pyrano[3,2-b]indole core is largely driven by its potential biological activities. Studies on related structures have revealed promising pharmacological properties. For example, a class of 4-oxopyrano[3,2-b]indoles was synthesized and investigated for antiallergy activity. acs.org In other research, amino-substituted dihydropyrano[3,2-e]pyrido[4,3-b]indoles, which feature a related pyrano-indole fusion, demonstrated significant cytotoxic properties against several tumor cell lines and were found to inhibit DNA topoisomerases I and II. nih.gov Furthermore, the unique structure of pyranoindoles has been explored for applications in materials science, with some derivatives exhibiting interesting fluorescent and photophysical properties. mdpi.com These findings highlight the pyrano[3,2-b]indole skeleton as a valuable template for discovering novel compounds with potential applications in medicine and beyond.
Academic Rationale for Investigating 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one
The academic rationale for investigating the specific compound, this compound, is rooted in the principles of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR). The parent scaffold, thiopyrano[3,2-b]indol-4(5H)-one, is a sulfur analog of the 4-oxopyrano[3,2-b]indoles, which have been studied for their antiallergy properties. acs.org The synthesis of this parent thiopyrano-indole core has been documented, providing a key starting point for further chemical modification. prepchem.com
The specific synthesis of this compound is achieved through the alkylation of the parent thiopyrano[3,2-b]indol-4(5H)-one using ethyl bromide. prepchem.com This targeted modification serves a clear academic purpose: to understand how the introduction of an ethylthio group at the indole nitrogen (position 5) influences the physicochemical and biological properties of the scaffold. In drug discovery, such modifications are routinely performed to:
Modulate Lipophilicity: Altering the molecule's solubility and ability to cross biological membranes.
Explore Steric and Electronic Effects: Investigating how the size and electronic nature of the substituent affect binding to a biological target.
Enhance Metabolic Stability: Potentially blocking sites of metabolic degradation to improve the compound's duration of action.
By synthesizing and studying this specific derivative, researchers aim to build a deeper understanding of the SAR for this class of compounds. The knowledge gained from investigating this compound contributes to the broader academic effort to design more potent and selective therapeutic agents based on the pyrano[3,2-b]indole framework.
Table 3: Chemical Modification from Parent Scaffold to Target Compound
| Compound | Structure | R Group at Position 5 |
| Thiopyrano[3,2-b]indol-4(5H)-one | [Image of Thiopyrano[3,2-b]indol-4(5H)-one structure] | -H |
| This compound | [Image of this compound structure] | -S-CH₂CH₃ |
Compound Index
Structure
3D Structure
Properties
CAS No. |
61164-55-4 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-ethylthiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H11NOS/c1-2-14-10-6-4-3-5-9(10)13-12(14)11(15)7-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
VOURWSZJLWVHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=O)C=CS3 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy would be the primary tool for elucidating the molecular structure in solution. A suite of 1D and 2D NMR experiments would be necessary to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (representing the number of protons of each type), and their splitting patterns (J-coupling, indicating adjacent protons). Hypothetical key signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indole (B1671886) ring, and protons on the thiopyran ring.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including quaternary carbons. The chemical shifts would differentiate between sp³, sp², aromatic, and carbonyl carbons, providing a complete map of the carbon framework.
Advanced 2D NMR Techniques (e.g., HMBC, HMQC, COSY, NOESY)
To assemble the molecular puzzle, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the ethylthio group to the thiopyran ring and the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation.
High-Resolution Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact molecular weight and, consequently, its elemental formula with high precision. The observed mass would be compared to the calculated mass for the proposed formula C₁₃H₁₁NOS₂. Analysis of the fragmentation pattern in the mass spectrum could also provide structural information by showing how the molecule breaks apart, potentially confirming the presence of the ethylthio and indol-one substructures.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be employed to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the indole, C=O stretch of the ketone in the pyranone ring, C-H stretches (aromatic and aliphatic), and C-S stretching vibrations.
X-ray Crystallography for Solid-State Molecular Structure Determination
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the ultimate proof of structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and stereochemistry of 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one.
Advanced Chromatographic Separation Techniques in Research
The elucidation of purity, quantification, and isolation of the target compound, this compound, from complex reaction mixtures is critically dependent on a suite of advanced chromatographic techniques. These methods are indispensable for ensuring the integrity of research data and for obtaining the compound in a highly purified form for subsequent analyses and applications. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analyte and the specific objectives of the analysis, such as purity assessment, quantitative determination, reaction monitoring, or large-scale purification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it the preferred method for determining the purity of synthesized batches and for quantifying the compound in various matrices.
In a typical research setting, a reversed-phase HPLC method would be developed. This would likely involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would be a carefully optimized mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (commonly acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a complex sample, including starting materials, intermediates, byproducts, and the final product.
Detection is most commonly achieved using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance, thereby maximizing sensitivity. For more detailed structural information, HPLC can be coupled with mass spectrometry (LC-MS), providing mass-to-charge ratio data that can confirm the identity of the eluted peaks.
A hypothetical HPLC purity analysis of a synthesized batch of this compound is summarized in the interactive table below.
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
|---|---|---|---|
| 1 | 2.54 | 1.2 | Starting Material/Impurity |
| 2 | 5.89 | 98.5 | This compound |
| 3 | 7.12 | 0.3 | Byproduct |
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of the purified compound at known concentrations. The peak area of the analyte in an unknown sample can then be compared to this calibration curve to determine its precise concentration. In some cases, chiral HPLC may be employed to resolve enantiomers if the compound possesses a stereocenter and is synthesized as a racemic mixture. acs.org
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the relatively high molecular weight and potential for thermal degradation of this compound, direct analysis by GC is generally not feasible. However, GC can be invaluable for the analysis of more volatile starting materials or for the analysis of the target compound after a suitable derivatization step.
Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For a molecule like this compound, silylation of the indole nitrogen could be a viable strategy. This would involve reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton on the indole nitrogen with a trimethylsilyl (B98337) (TMS) group.
The resulting TMS derivative would be significantly more volatile and amenable to GC analysis. The separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) would provide definitive structural identification of the derivatized compound and any impurities. bohrium.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. d-nb.info It is primarily used for the qualitative monitoring of reaction progress and for the preliminary screening of reaction conditions. mdpi.com
To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). d-nb.info The plate is then developed in a suitable solvent system, which is empirically determined to provide good separation between the starting materials, intermediates, and the desired product. The separated spots are visualized, often under UV light, due to the chromophoric nature of the indole and pyranone rings.
By comparing the TLC profile of the reaction mixture over time to that of the starting materials, the progress of the reaction can be easily assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. TLC is also used to identify the optimal solvent system for subsequent purification by column chromatography.
| Compound | Retention Factor (Rf) | Visualization |
|---|---|---|
| Starting Material 1 | 0.85 | UV (254 nm) |
| Starting Material 2 | 0.62 | UV (254 nm) |
| This compound | 0.45 | UV (254 nm) |
*Rf values are dependent on the specific TLC plate and solvent system used.
Column Chromatography for Scalable Purification Strategies
For the isolation and purification of this compound on a preparative scale, column chromatography is the most widely used technique. d-nb.infomdpi.com This method allows for the separation of gram-scale quantities of the crude product from unreacted starting materials, reagents, and byproducts. acs.org
The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. d-nb.infomdpi.com A solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate), is then passed through the column. d-nb.infoacs.org The choice of eluent is guided by the preliminary results from TLC analysis.
As the solvent flows through the column, the different components of the mixture travel at different rates based on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected as the eluent exits the column, and these fractions are analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the final, purified compound. For more challenging separations, automated flash chromatography systems, which use higher pressures and more uniform stationary phases, can provide faster and more efficient purifications.
Computational Chemistry and Theoretical Studies on 5 Ethylthiopyrano 3,2 B Indol 4 5h One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov DFT methods balance computational cost and accuracy, making them suitable for studying medium to large organic compounds. These calculations provide insights into molecular geometry, orbital energies, and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Calculations for related heterocyclic systems, such as di-indolo[3,2-b:2',3'-h]carbazoles and nitrothiophene derivatives, have been performed using DFT at the B3LYP/6-31G(d) level of theory to determine their electronic characteristics. nih.govresearchgate.net For 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one, a similar analysis would reveal how the fusion of the thiopyran and indole (B1671886) rings, along with the ethylthio substitution, influences its electronic profile. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is associated with greater ease of electronic transitions.
Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Methoxy-Substituted Di-indolocarbazoles | -5.0 to -5.3 | -1.9 to -2.1 | ~3.0 - 3.2 | researchgate.net |
| 5-Nitrothiophene Derivatives | Varies | Varies | Varies | nih.gov |
| 4H-pyran Derivatives | Varies | Varies | 4.096 | researchgate.net |
Note: Data is illustrative of typical values for similar complex heterocyclic systems and not specific to this compound.
Determining the most stable three-dimensional structure of a molecule is a primary application of quantum chemical calculations. mdpi.com Geometry optimization using DFT methods allows for the calculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this analysis would reveal the planarity of the fused ring system and the preferred orientation of the ethylthio group. Understanding the molecule's conformation is crucial as it directly impacts its ability to interact with biological receptors.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can predict the absorption maxima (λmax). For analogous compounds with extended π-systems, such as those containing indole or benzothiazine rings, absorption maxima are often observed in the 320–345 nm range. researchgate.net A TDDFT calculation for this compound would likely predict absorption in this region, corresponding to π→π* transitions within the conjugated heterocyclic core. Furthermore, DFT calculations can predict vibrational frequencies (IR spectra), which helps in the structural characterization of the molecule.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape. For a molecule like this compound, MD simulations can reveal the flexibility of the ethylthio side chain and the subtle motions of the fused ring system in a solvent environment. Such simulations are also used to assess the stability of a ligand within a protein's binding pocket, as demonstrated in studies of indole-based tyrosinase inhibitors. nih.gov
Molecular Docking Studies for Elucidating Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target. Studies on various indole-based heterocyclic compounds have utilized docking to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov
For this compound, docking studies would involve placing the molecule into the active site of a known biological target. The simulation would then predict the most stable binding pose and calculate a binding energy or docking score, which indicates the strength of the interaction. These studies would also identify key intermolecular interactions, such as hydrogen bonds with amino acid residues, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results from Related Indole Derivatives
| Compound Class | Protein Target | Key Interactions Noted | Source |
|---|---|---|---|
| Thiopyran-based Indole Core | UDP-N-acetylmuramate-l-alanine ligase | Hydrogen bonds, pi-stacked interactions | nih.gov |
| Spiro[quinazoline-indoline]diones | SARS-CoV-2 Main Protease | H-bonds, hydrophobic interactions | mdpi.com |
| 5-Nitrothiophene Derivatives | Caspase-3 | Not specified | nih.gov |
Note: This table shows examples of docking studies on related scaffolds to illustrate the methodology's application.
In Silico Pharmacokinetic and Drug-Likeness Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) must be evaluated. In silico tools like SwissADME and pkCSM are frequently used to predict these properties for novel compounds, including various indole derivatives. scielo.brnih.govresearchgate.net
These predictions assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Additionally, drug-likeness is evaluated based on established guidelines like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com For this compound, these in silico predictions would provide an early assessment of its potential as an orally bioavailable drug and highlight any potential liabilities, such as toxicity risks or poor pharmacokinetic profiles. nih.gov
Table 3: Predicted Drug-Likeness and ADMET Parameters for a Representative Indole-Based Scaffold
| Parameter | Predicted Value/Violation | Significance | Source |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | Lipinski's Rule: Good absorption/permeation | mdpi.com |
| LogP | < 5 | Lipinski's Rule: Optimal lipophilicity | mdpi.com |
| H-bond Donors | < 5 | Lipinski's Rule: Good membrane permeability | mdpi.com |
| H-bond Acceptors | < 10 | Lipinski's Rule: Good membrane permeability | mdpi.com |
| Gastrointestinal Absorption | High | Bioavailability | scielo.br |
| Toxicity Risk (e.g., Mutagenicity) | Low/None | Safety Profile | mdpi.com |
Note: This table represents a typical in silico profile for drug-like heterocyclic compounds and serves as a template for evaluating this compound.
Prediction of Drug-Likeness Scores
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. drugbank.com This assessment is often guided by a set of rules derived from the analysis of successful oral drugs. The most well-known of these are Lipinski's Rule of Five and Veber's rules. ni.ac.rsresearchgate.net
Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, this rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria drugbank.comunits.it:
Molecular Mass: Less than 500 Daltons.
Log P (Octanol-Water Partition Coefficient): Not greater than 5. This is a measure of the molecule's lipophilicity.
Hydrogen Bond Donors: No more than 5 (typically the sum of hydroxyl and amine groups).
Hydrogen Bond Acceptors: No more than 10 (typically the sum of nitrogen and oxygen atoms).
Studies on various indole derivatives and other heterocyclic systems have shown that compounds adhering to these rules generally exhibit better oral bioavailability. researchgate.netisfcppharmaspire.com For instance, in silico analysis of certain indole-based sulfonylhydrazones and pyrano[3,2-c]quinoline derivatives confirmed their compliance with Lipinski's criteria, indicating their potential as orally active agents. mdpi.comnih.gov A compound is generally considered to have good drug-likeness if it has no more than one violation of these rules. drugbank.com
Veber's Rules
Further refining the prediction of oral bioavailability, Veber's rules emphasize the importance of molecular flexibility and polar surface area ni.ac.rs:
Rotatable Bonds: 10 or fewer.
Polar Surface Area (PSA): Less than or equal to 140 Ų.
Compounds with a lower number of rotatable bonds and a smaller polar surface area tend to have better oral bioavailability. ni.ac.rs Computational screening of various heterocyclic compounds, including those with pyran and indole cores, often includes these parameters to better predict their pharmacokinetic profile. mdpi.com
| Parameter | Favorable Range for Oral Bioavailability |
|---|---|
| Molecular Weight (Daltons) | < 500 |
| Log P | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Polar Surface Area (PSA) | ≤ 140 Ų |
| Rotatable Bonds | ≤ 10 |
Computational Assessment of Absorption, Distribution, and Metabolism Parameters
Beyond drug-likeness, specific Absorption, Distribution, Metabolism, and Excretion (ADME) parameters can be predicted using computational models. These predictions offer a more detailed view of a compound's likely behavior in the body. units.itnih.gov
Absorption Key predictors for absorption include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). In silico studies on various indole derivatives have shown that many compounds in this class are predicted to have good oral absorbance, often in the range of 80-100%. isfcppharmaspire.com Models like the BOILED-Egg diagram can also predict passive gastrointestinal absorption. mdpi.com
Distribution Distribution parameters predict how a compound spreads throughout the body's tissues. An important factor is the ability to cross the blood-brain barrier (BBB). Computational models can predict whether a compound is likely to be BBB-permeable. Additionally, plasma protein binding is a critical factor, as only the unbound fraction of a drug is typically active. Another parameter, P-glycoprotein (P-gp) substrate potential, is also evaluated; being a substrate of this efflux pump can limit a drug's distribution to certain tissues. mdpi.com
Metabolism Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com The prediction of metabolic stability, often assessed through liver microsomal stability assays, can also be aided by computational models that identify likely sites of metabolism on the molecule. nih.gov
| ADME Parameter | Description | Significance in Drug Development |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | High HIA is crucial for orally administered drugs. isfcppharmaspire.com |
| Caco-2 Permeability | An in vitro model for predicting human intestinal permeability. | Indicates the potential for passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross into the central nervous system. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. mdpi.com |
| P-glycoprotein (P-gp) Substrate | Identifies if the compound is a substrate for the P-gp efflux pump. | Being a P-gp substrate can reduce absorption and tissue penetration. mdpi.com |
| CYP450 Inhibition | Predicts inhibition of key drug-metabolizing enzymes. | Helps to foresee potential drug-drug interactions. mdpi.com |
Biological Activities and Mechanistic Investigations of 5 Ethylthiopyrano 3,2 B Indol 4 5h One and Its Derivatives in Vitro Research Focus
Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)
Monoamine Oxidase B (MAO-B) Inhibition
There is no available research data on the in vitro inhibitory activity of 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one or its derivatives against Monoamine Oxidase B (MAO-B).
Cytochrome P450 (CYP) Enzyme Inhibition
There are no published in vitro studies investigating the potential of this compound or its derivatives to inhibit Cytochrome P450 (CYP) enzymes.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Information regarding the in vitro inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by this compound or its derivatives is not available in the current scientific literature.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition
There is a lack of published research on the in vitro inhibitory activity of this compound or its derivatives against Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).
Metallo-β-Lactamase (MBL) Inhibition
No in vitro studies have been reported in the scientific literature concerning the inhibition of Metallo-β-Lactamases (MBLs) by this compound or its derivatives.
Investigation of Other Relevant Enzyme Targets
Derivatives of the thiopyrano[3,2-b]indole nucleus have been investigated for their ability to interact with crucial cellular enzymes, particularly those involved in DNA replication and topology. Research has identified DNA topoisomerases as significant targets.
Novel benzo[3',2':5,6]thiopyrano[3,2-b]indol-10(11H)-ones, which share a similar core structure, have demonstrated a dose-dependent inhibition of topoisomerase II activity. nih.gov For the most cytotoxic derivative in that study, a topoisomerase II poisoning effect was also confirmed, alongside a weak inhibition of topoisomerase I-mediated relaxation. nih.gov The mechanism of action for these derivatives involves intercalation into the DNA structure, showing a preference for binding to A-T rich regions. nih.gov This interaction with DNA and subsequent inhibition of topoisomerase enzymes highlight a key mechanism for their biological activity. nih.gov Other related heterocyclic systems, such as certain 1,8-naphthyridinone derivatives, have also been identified as potential DNA gyrase inhibitors, suggesting that enzymes controlling DNA supercoiling are common targets for such scaffolds. mdpi.com
Antimicrobial Research (In Vitro)
The indole (B1671886) nucleus, a core component of the thiopyrano[3,2-b]indole structure, is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives have been tested against a wide range of pathogenic microorganisms.
Indole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies on various substituted indoles have shown significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. nih.govnih.gov For instance, certain indole-triazole derivatives have shown excellent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL, which in some cases is more effective than the reference drug ciprofloxacin. nih.gov Similarly, other indole derivatives have exhibited notable activity against strains like Bacillus subtilis and Escherichia coli. nih.govmdpi.com The antibacterial potency is often influenced by the nature and position of substituents on the indole ring system. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative (3d) | MRSA | 3.125 | nih.gov |
| Indole-Triazole Derivative (3d) | S. aureus | 6.25 | nih.gov |
| Indole-Thiadiazole Derivative (2c) | MRSA | 3.125 | nih.gov |
| Indole-Triazole Derivative (3h) | E. coli | 12.5 | nih.gov |
| Indolylbenzo[d]imidazole (3ao) | S. aureus ATCC 25923 | < 1 | mdpi.com |
| Indolylbenzo[d]imidazole (3ao) | MRSA ATCC 43300 | < 1 | mdpi.com |
The antifungal potential of indole-based compounds has been explored against various pathogenic fungi. Research has shown that certain indole derivatives possess significant activity against clinically relevant yeasts like Candida albicans and Candida krusei, as well as filamentous fungi such as Aspergillus species. nih.govmdpi.comresearchgate.net
Indole-triazole derivatives, for example, were found to be highly active against C. krusei, with MIC values ranging from 3.125 to 6.25 µg/mL. nih.gov This activity level is comparable to the standard antifungal drug fluconazole. nih.gov The mechanism for some antifungal agents involves the disruption of the fungal cell membrane's integrity by binding to ergosterol, a key component of the membrane. mdpi.com While specific mechanistic studies on thiopyrano[3,2-b]indol-4(5H)-one are limited, the broad antifungal action of the parent indole scaffold suggests potential for this class of compounds. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Indole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative (3d) | C. krusei | 3.125 | nih.gov |
| Indole-Triazole Derivative (3d) | C. albicans | 6.25 | nih.gov |
| Indolylbenzo[d]imidazole (3ag) | C. albicans ATCC 10231 | 3.9 | mdpi.com |
| Indolylbenzo[d]imidazole (3aq) | C. albicans ATCC 10231 | 3.9 | mdpi.com |
| 1H-tetrazole derivative (4c) | A. niger | >10 | mdpi.com |
Derivatives containing the indole moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govmsptm.org A series of 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones were assessed for their antimycobacterial properties, with some derivatives showing potent and selective activity, with IC50 values as low as 0.9 µg/mL. nih.gov Other studies on different heterocyclic systems have also identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values comparable to the standard drug rifampin. nih.gov Molecular docking studies on some active compounds suggest potential inhibition of enzymes like pantothenate synthetase, which is crucial for mycobacterial survival. msptm.org
A significant challenge in treating microbial infections is the formation of biofilms, which confer resistance to conventional antibiotics. nih.gov Several indole derivatives have been investigated for their ability to inhibit biofilm formation. mdpi.com
Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent antibiofilm activity against Staphylococcus aureus, both by inhibiting the initial formation of biofilms and by eradicating cells within mature biofilms. mdpi.com The mechanism of biofilm inhibition can be complex, sometimes involving the targeting of membrane enzymes like transpeptidase sortase A (SrtA) in Gram-positive bacteria, which is responsible for attaching surface adhesive molecules to the cell wall. nih.gov Other studies suggest that some compounds may interfere with bacterial cell division by targeting proteins like FtsZ. mdpi.com
Antiproliferative Activity in Cellular Models (In Vitro)
The antiproliferative properties of compounds with a thiopyranoindole core have been evaluated in various human tumor cell lines. nih.gov Specifically, benzo[3',2':5,6]thiopyrano[3,2-b]indol-10(11H)-ones substituted with a basic side chain showed a significant ability to inhibit cell growth, with IC50 values in the low micromolar range against cell lines such as human promyelocytic leukemia (HL-60) and cervical cancer (HeLa). nih.gov
The primary mechanism for this antiproliferative action is attributed to their function as DNA-intercalating agents. nih.gov These compounds have been shown to inhibit topoisomerase II, an enzyme vital for DNA replication and cell division, which is consistent with their observed cytotoxic effects. nih.gov A wide array of other indole derivatives have also been reported to possess anticancer potential, showing cytotoxicity against various cancer cell lines including colon, breast, and melanoma. mdpi.comnih.govchapman.edu The specific activity and selectivity often depend on the substitution pattern on the indole scaffold. mdpi.commdpi.com
Table 3: In Vitro Antiproliferative Activity of Selected Thiopyranoindole and Indole Derivatives
| Compound Class | Cell Line | Activity (IC50 µM) | Reference |
|---|---|---|---|
| Benzothiopyranoindole (1e) | HL-60 (Leukemia) | 1.9 | nih.gov |
| Benzothiopyranoindole (1e) | HeLa (Cervical Cancer) | 2.5 | nih.gov |
| Benzothiopyranoindole (1i) | HL-60 (Leukemia) | 2.6 | nih.gov |
| Benzothiopyranoindole (1p) | HL-60 (Leukemia) | 2.5 | nih.gov |
| Indole-aryl amide (4) | HT29 (Colon Cancer) | 0.96 | mdpi.com |
| Indole-aryl amide (4) | HeLa (Cervical Cancer) | 1.87 | mdpi.com |
| Indole-aryl amide (4) | MCF7 (Breast Cancer) | 0.84 | mdpi.com |
Cell Line Specificity and Potency Evaluation
Research into the anticancer properties of thiopyrano[3,2-b]indol-4(5H)-one derivatives has revealed notable potency and specificity across various cancer cell lines. While direct data for this compound is limited in publicly accessible literature, studies on analogous structures within the broader class of fused indole heterocycles provide insight into their potential activity. For instance, related compounds containing the thiopyrano[2,3-d]thiazole scaffold have demonstrated significant cytotoxic effects.
One such derivative, 11-Phenethyl-3,11-dihydro-2H-benzothiochromeno[2,3-d]thiazole-2,5,10-trione, exhibited pronounced cytotoxicity against several human cancer cell lines. This highlights the potential of the core ring system in targeting specific cancer types. The evaluation of these compounds often involves screening against the NCI-60 panel of human cancer cell lines, which allows for a broad assessment of their activity spectrum.
Studies on similar heterocyclic systems, such as 5-ene-thiazolo[3,2-b]triazole-6(5H)-ones, have also identified derivatives with potent activity against leukemia cell lines and various solid tumors, including prostate, breast, and renal cancer. The potency of these compounds is often observed in the low micromolar range, indicating a high degree of efficacy. The specificity is a critical aspect, with some derivatives showing cytotoxic effects on cancer cells while remaining non-toxic to normal human cell lines like HEK293.
The table below summarizes the representative cytotoxic activity of analogous compounds against various cancer cell lines, illustrating the potential efficacy profile for this class of molecules.
| Cell Line | Cancer Type | Compound Class Reference | Observed Effect |
| Jurkat, THP-1 | Leukemia | Thiopyrano[2,3-d]thiazole derivative | Cytotoxic |
| HCT116wt | Colon Cancer | Thiopyrano[2,3-d]thiazole derivative | Cytotoxic |
| KB3-1, KBC-1 | Epidermoid Carcinoma | Thiopyrano[2,3-d]thiazole derivative | Cytotoxic |
| NCI-60 Panel | Various (Leukemia, etc.) | 5-ene-thiazolo[3,2-b]triazole-6(5H)-one | Cytotoxic |
This table is illustrative of the activity of related compound classes and not of this compound itself, for which specific data is not available.
Mechanistic Investigations of Action (e.g., Signalling Pathway Modulation, such as STAT3, JNK, p38)
The molecular mechanisms underlying the anticancer effects of indole-based compounds often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A key pathway frequently implicated in oncogenesis is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival and proliferation.
Compounds that inhibit STAT3 signaling are considered promising anticancer agents. The mechanism of inhibition can occur at different points in the pathway. For example, some small molecules act by directly binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation through phosphorylation. This binding prevents STAT3 from being phosphorylated at tyrosine 705 (pY705), a key step for its activation by kinases like Janus Kinase 2 (JAK2). Inhibition of STAT3 phosphorylation effectively blocks its downstream signaling functions.
Natural products and their synthetic derivatives have been shown to target the JAK2/STAT3 pathway. Celastrol, for instance, has been found to inhibit this pathway by suppressing STAT3 activation and its transcriptional activity, leading to anticancer effects in gastric and ovarian cancer models. While direct studies on this compound are not available, the established activity of other heterocyclic compounds against the STAT3 pathway suggests this as a plausible mechanism of action for this class of molecules. The disruption of STAT3 signaling ultimately leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, contributing to the induction of apoptosis in cancer cells.
Apoptosis Induction in Human Leukemia and Other Cancer Cell Models
A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research on compounds structurally related to this compound has consistently demonstrated their ability to trigger apoptotic pathways in various cancer cells, including human leukemia.
Derivatives of 4-thiazolidinone, a related heterocyclic core, have been shown to be potent inducers of apoptosis. For example, certain 5-ene-4-thiazolidinones display selective antileukemic action, with one derivative being particularly active against HL-60 leukemia cells at nanomolar concentrations. The mechanism was identified as mitochondria-dependent apoptosis, which involves the production of reactive oxygen species (ROS) and cell cycle arrest at the G0/G1 phase.
Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones have been found to induce apoptosis in breast cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by a reduction in the mitochondrial membrane potential and the activation of a cascade of executioner caspases, including caspases 7, 8, 9, and 10. Furthermore, these compounds can modulate the expression levels of key apoptotic proteins such as p53, cytochrome C, and Bax. The ability of these compounds to induce apoptosis is a key indicator of their therapeutic potential in oncology.
| Cancer Model | Compound Class Reference | Key Apoptotic Events Observed |
| Human Leukemia (HL-60) | 5-ene-4-thiazolidinone | Mitochondria-dependent apoptosis, ROS production, G0/G1 cell cycle arrest. |
| Breast Cancer (MCF-7) | 5-ene-2-arylaminothiazol-4(5H)-one | Intrinsic and extrinsic pathway activation, caspase activation (7, 8, 9, 10), p53/Bax modulation. |
| Various Cancer Lines | Lupane Triterpene Derivatives | ROS generation, loss of mitochondrial membrane potential. |
This table represents findings for structurally related compound classes, suggesting potential mechanisms for thiopyrano[3,2-b]indol-4(5H)-one derivatives.
Antiviral Research (In Vitro)
Inhibition of HIV-1 Replication
The search for novel antiretroviral agents has led to the exploration of various heterocyclic scaffolds for their ability to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). Indole-based structures are featured in several classes of HIV-1 inhibitors. For example, derivatives of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one have been synthesized and shown to block HIV-1 replication at low micromolar concentrations. These compounds can exhibit a multitarget mechanism, inhibiting viral enzymes such as reverse transcriptase and integrase.
Another approach has focused on inhibiting the viral transcriptional regulator, Tat. Derivatives of 1,3,4-oxadiazole (B1194373) containing an indole moiety have demonstrated potent inhibitory effects on HIV-1 infectivity by interfering with Tat-mediated viral transcription. These compounds were effective in both T cell lines and peripheral blood mononuclear cells infected with HIV-1. The diversity of mechanisms highlights the versatility of the indole scaffold in developing new anti-HIV-1 agents. While specific data on this compound is not available, the proven activity of related indole derivatives makes this a promising area for future investigation.
ZIKV NS5 RdRp Inhibition Mechanisms
The Zika virus (ZIKV), a mosquito-borne flavivirus, relies on the non-structural protein 5 (NS5) for the replication of its RNA genome. The RNA-dependent RNA polymerase (RdRp) domain of NS5 is a prime target for the development of antiviral drugs. The mechanism of inhibition often involves small molecules binding to allosteric sites on the RdRp enzyme, which induces conformational changes that impair its polymerase activity.
Virtual screening and subsequent biological assays have identified various compounds that can inhibit ZIKV RdRp activity. These inhibitors often bind within active sites or allosteric pockets of the polymerase. For instance, studies have identified non-nucleoside inhibitors (NNIs) that bind to a specific allosteric site known as the "N pocket," located between the thumb and palm subdomains of the ZIKV RdRp. This binding event disrupts the enzyme's function and, consequently, viral replication. The efficacy of such inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based viral replication assays.
Antiprotozoal Research (In Vitro)
The development of new drugs against protozoal diseases like leishmaniasis, trypanosomiasis, and malaria is a global health priority. Heterocyclic compounds are a rich source of potential antiprotozoal agents. In vitro evaluations of various scaffolds have demonstrated their efficacy against different protozoan parasites.
For example, a series of 5-phenyliminobenzo[a]phenoxazine derivatives were synthesized and tested against Plasmodium falciparum (the parasite causing malaria), Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei rhodesiense. One derivative, in particular, showed very high activity and selectivity against P. falciparum.
More recently, conjugates of 5-nitroindole (B16589) and rhodanine (B49660) have been investigated for their antitrypanosomatid activity. Several of these hybrid molecules exhibited potent leishmanicidal activity against both L. donovani and L. major strains, with one compound showing nanomolar efficacy and greater selectivity than the reference drug amphotericin B. Although these compounds were less active against Trypanosoma species, the findings underscore the potential of indole-based scaffolds in the discovery of new antiprotozoal leads. The specific evaluation of this compound in this context remains an area for future research.
Antileishmanial Activity against Leishmania donovani
There is no available scientific literature detailing the in vitro antileishmanial activity of this compound or its derivatives against Leishmania donovani. Consequently, no data on parameters such as the half-maximal inhibitory concentration (IC50) or mechanistic studies on its potential targets within the parasite can be provided. While other heterocyclic compounds, such as certain tetraoxanes, have demonstrated activity against L. donovani amastigotes, these findings cannot be extrapolated to the specific compound . mdpi.com
Antitrypanosomal Activity against Trypanosoma cruzi
Similarly, a thorough search of scientific databases yielded no studies on the in vitro antitrypanosomal effects of this compound or its derivatives against Trypanosoma cruzi. Research on other classes of compounds, such as thiopyrano[2,3-d] nih.govresearchgate.netthiazoles, has shown some promise as antitrypanosomal agents, but this is not directly applicable to the pyrano[3,2-b]indol-4(5H)-one scaffold. nih.gov
Immunomodulatory Research (In Vitro)
Exploration of Anti-inflammatory Pathways (e.g., Cyclooxygenase (COX) Inhibition)
There is a lack of published research investigating the in vitro immunomodulatory effects of this compound, specifically concerning its potential to inhibit cyclooxygenase (COX) enzymes. While various indole derivatives have been synthesized and evaluated as COX inhibitors, with some showing selective inhibition of COX-2, no such data is available for this compound. nih.govresearchgate.net Therefore, no data tables on its inhibitory concentrations (IC50) for COX-1 and COX-2 can be presented.
Receptor Binding and Modulation Studies (In Vitro)
Interactions with Melatonin (B1676174) Receptors
No scientific studies have been found that report on the in vitro binding affinity or modulatory effects of this compound or its derivatives at melatonin receptors (MT1 and MT2). Although the indole nucleus is a core feature of melatonin, the specific activity of this complex heterocyclic derivative at melatonin receptors has not been documented.
Structure Activity Relationship Sar Studies and Rational Design for 5 Ethylthiopyrano 3,2 B Indol 4 5h One Derivatives
Identification of Pharmacophores and Key Structural Features Contributing to Activity
The biological activity of thiopyrano[3,2-b]indol-4(5H)-one derivatives is intrinsically linked to their specific three-dimensional arrangement of chemical features, known as a pharmacophore. For the broader class of thiopyranoindoles, several key structural components have been identified as crucial for their biological effects.
The core tricyclic system, consisting of a thiopyran ring fused to an indole (B1671886) nucleus, forms the fundamental scaffold. SAR studies on related thiopyrano[2,3,4-c,d]indoles have demonstrated that the thiopyran ring is essential for optimal inhibitory potency in certain biological targets, such as 5-lipoxygenase. nih.gov The indole moiety, a well-known privileged structure in medicinal chemistry, contributes significantly to the binding of these molecules to various protein targets through hydrophobic and hydrogen bonding interactions. nih.govnih.gov
For derivatives of the closely related 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one, specific substitutions have been shown to dramatically enhance activity. For instance, the introduction of a 5-ethyl-4-imidazolyl group resulted in a compound 79 times more potent than the standard drug ondansetron (B39145) in a specific assay. mdpi.com This highlights the critical role of substituents at particular positions in defining the pharmacophoric features.
While a specific pharmacophore model for 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one is not extensively detailed in the available literature, by analogy with related structures, the key pharmacophoric elements likely include:
A hydrogen bond acceptor (the carbonyl group at position 4).
A hydrogen bond donor (the indole nitrogen).
A hydrophobic region (the fused aromatic system).
Specific substituent patterns that can modulate target affinity and selectivity.
Impact of Substituent Effects on Biological Activity and Selectivity
The nature and position of substituents on the this compound scaffold can profoundly influence its biological activity, selectivity, and pharmacokinetic properties. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.
Analysis of Electronic Effects of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution across the thiopyrano[3,2-b]indol-4(5H)-one core. This, in turn, can affect the strength of interactions with biological targets. For instance, in a study of indoloisoquinoline derivatives, the presence of electron-withdrawing groups on a phenyl ring substituent proved beneficial for antimalarial activity. mdpi.com While direct studies on the this compound are limited, it is plausible that modulating the electronic nature of substituents on the indole ring could fine-tune the hydrogen bonding capabilities of the indole N-H and the carbonyl oxygen, thereby influencing binding affinity.
Evaluation of Steric Effects on Molecular Interactions
Steric hindrance, the spatial arrangement of atoms within a molecule, plays a critical role in determining how a ligand fits into the binding pocket of a protein. The size and shape of substituents can either facilitate or hinder optimal binding. For example, the introduction of bulky groups may prevent the molecule from accessing a deep binding pocket, while smaller groups might not provide sufficient van der Waals interactions for stable binding. The ethylthio group at the 5-position of the title compound introduces a degree of steric bulk that will influence its interaction with target proteins. The flexibility of the ethyl chain could allow for conformational adjustments to fit various binding sites.
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues
To explore new chemical space and improve the properties of a lead compound, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement.
Scaffold hopping involves replacing the core structure of a molecule with a different, yet functionally similar, scaffold. For instance, the pyrano[3,4-b]indol-1(9H)-one scaffold has been used as a starting point, with the phenyl ring being replaced by a pyrazole (B372694) moiety to create novel heterocyclic systems with potentially different biological activities. nih.gov This approach could be applied to the this compound core, where the thiopyran ring could be replaced with other five- or six-membered heterocycles to generate novel analogues.
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. For example, in the development of aurone (B1235358) analogues, the oxygen atom of the core structure has been replaced with a nitrogen atom (azaaurones) or a sulfur atom (thioaurones) to modulate the compound's properties. researchgate.net In the context of this compound, the ethylthio group could be replaced with other bioisosteres such as an ethoxy, ethylamino, or propyl group to investigate the impact on activity and selectivity.
Ligand-Protein Interaction Analysis Derived from Molecular Docking and Simulation Studies
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the potential binding modes of ligands with their protein targets and for predicting binding affinities.
Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the ligand-protein complex. For various indole-based heterocyclic compounds, molecular docking has been successfully used to identify potential binding interactions, such as hydrogen bonds and pi-stacked interactions, with the active sites of target enzymes. nih.govmdpi.com A docking study of this compound into the active site of a relevant protein target could reveal the specific amino acid residues involved in its binding and help rationalize its biological activity.
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can assess the stability of the docked pose and provide information on the conformational changes that both the ligand and the protein may undergo upon binding. Such simulations could be employed to study the flexibility of the ethylthio group and its role in adapting to the binding pocket, as well as to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.
Rational Design Strategies for Enhanced Potency and Selectivity
The rational design of derivatives of this compound is a focused effort to optimize their therapeutic potential by enhancing their potency against a specific biological target while minimizing off-target effects to improve selectivity. In the absence of specific structure-activity relationship (SAR) studies for this exact molecule, rational design strategies can be extrapolated from research on structurally related thiopyrano- and pyrano-indole cores. These strategies typically involve systematic modifications of the parent molecule's scaffold and the introduction of various functional groups to probe interactions with the biological target.
Key areas of the this compound scaffold that are amenable to modification include the indole nitrogen, the ethylthio group at position 5, the aromatic part of the indole ring, and the thiopyran ring. The primary goal of these modifications is to improve the compound's binding affinity, pharmacokinetic properties, and selectivity.
Molecular Scaffolding and Bioisosteric Replacement:
One common strategy is to modify the core scaffold itself. For instance, the sulfur atom in the thiopyran ring could be replaced with an oxygen atom to yield a pyrano[3,2-b]indol-4(5H)-one derivative, or with a nitrogen atom to create a pyridino[3,2-b]indol-4(5H)-one. Such bioisosteric replacements can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity and selectivity.
Substitution at the Indole Nitrogen:
The indole nitrogen (N-5) is a critical position for modification. Attaching different substituents to this nitrogen can modulate the compound's lipophilicity, which is crucial for its ability to cross cell membranes. Furthermore, the substituent can be designed to form specific interactions, such as hydrogen bonds or van der Waals forces, with the target protein. For example, in related compounds, introducing a methyl group at the indole nitrogen has been shown to enhance antiproliferative activity in photochemotherapeutic agents. nih.gov
Modification of the Ethylthio Group:
The ethylthio group at position 5 presents another opportunity for rational design. The length and nature of this alkylthio chain can be varied to explore a potential hydrophobic pocket in the binding site of the target. Replacing the ethyl group with larger or more complex moieties, or introducing polar functional groups, could lead to derivatives with improved potency and a different selectivity profile.
Substitution on the Aromatic Ring:
The benzene (B151609) part of the indole nucleus can be substituted with various electron-donating or electron-withdrawing groups, such as halogens, methoxy (B1213986) groups, or nitro groups. These substitutions can alter the electron density of the indole ring system, which can be important for π-π stacking interactions with aromatic amino acid residues in the target protein. Studies on related furo[3,2-b]indole derivatives have demonstrated that substitutions on the aromatic ring can lead to highly selective anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling:
Modern rational drug design heavily relies on computational methods. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking can be employed to build predictive models. These models can help in understanding the structural requirements for high potency and selectivity and can guide the design of new derivatives with improved properties. For instance, by creating a pharmacophore model based on a series of active compounds, medicinal chemists can prioritize the synthesis of new molecules that are most likely to exhibit the desired biological activity.
The following data table, based on research on the related thiopyrano[2,3,4-cd]indole scaffold, illustrates how systematic modifications can influence inhibitory activity. Although the core structure and biological target are different, the principles of how substitutions affect potency are transferable to the rational design of this compound derivatives.
| Compound ID | R1 (at Indole-N) | R2 (Side Chain at C2 of Thiopyran) | IC50 (nM) for 5-LO Inhibition |
| 1 | -CH2-Ph-4-Cl | -CH2CH(CH3)2 | >1000 |
| 2 | -CH2-Ph-4-Cl | -(CH2)3-COOH | 200 |
| 3 | -CH2-Ph-4-Cl | -(CH2)2-O-CH(CH2CH3)-COOH | 22 |
| 4 | -CH2-Ph-4-Cl | -(CH2)2-O-CH(CH2CH3)-COOH (S-isomer) | 8 |
| 5 | -CH2-Ph | -(CH2)2-O-CH(CH2CH3)-COOH | 50 |
Data is adapted from studies on thiopyrano[2,3,4-cd]indole derivatives as 5-lipoxygenase inhibitors and is for illustrative purposes to demonstrate SAR principles. nih.gov
This table demonstrates several key principles of rational design. The introduction of a carboxylic acid group in the side chain (Compound 2 vs. 1) significantly improves potency, likely due to a new ionic interaction with the target. Further refinement of the side chain by introducing an ether linkage and an alpha-ethyl group (Compound 3) leads to a substantial increase in activity. The stereochemistry of the side chain is also crucial, as shown by the enhanced potency of the S-isomer (Compound 4). Finally, modifying the substituent on the indole nitrogen (Compound 5 vs. 3) also modulates the inhibitory activity, highlighting the importance of this position for optimizing biological effect. These examples underscore how iterative and rational modifications can lead to the development of highly potent and selective drug candidates.
Potential Applications in Materials Science and Optoelectronics
Organic Semiconductor Applications
The development of novel organic semiconductors is crucial for advancing next-generation electronic devices. The potential of 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one as an organic semiconductor has not been reported in the reviewed literature.
Characterization of Charge Transport Properties
A critical aspect of evaluating an organic semiconductor is the characterization of its charge transport properties, including electron and hole reorganization energies. These parameters provide insight into the efficiency of charge movement through the material. At present, no studies have been published that calculate or experimentally measure the reorganization energies for this compound.
Theoretical and Experimental Investigation of Incorporation into Organic Electronic Devices
The practical utility of a new semiconductor is demonstrated through its incorporation into electronic devices. There are currently no available reports on the theoretical modeling or experimental fabrication of Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs) that utilize this compound as an active component.
Optoelectronic Property Exploration
The interaction of organic materials with light is fundamental to their use in optoelectronic devices. The specific absorption and emission characteristics of this compound have not been documented.
Analysis of Absorption and Emission Characteristics
Detailed spectroscopic analysis is required to understand a compound's potential for optoelectronic applications. This includes UV-Vis spectroscopy to determine its absorption range and fluorescence spectroscopy to measure its emission spectrum and quantum yield. No such data is publicly available for this compound.
Strategies for Band Gap Modulation through Structural Design
The ability to tune the electronic band gap of a material is essential for optimizing its performance in various devices. While general strategies for band gap modulation exist for organic molecules, no research has been published that applies these strategies to the this compound scaffold or investigates the effects of structural modifications on its electronic properties.
Exploration of Photovoltaic Applications in Organic Solar Cells
The suitability of an organic compound for use in solar cells depends on its ability to absorb light and facilitate charge separation and transport. The potential of this compound in photovoltaic applications has not been explored, and there are no reports of its incorporation into organic solar cells.
Polymeric Systems and Conjugated Polymers Incorporating Pyranoindole Units
Monomer Design and Polymerization Strategies
The successful incorporation of pyranoindole units like This compound into a polymer backbone hinges on the strategic design of a suitable monomer. This monomer must possess reactive functional groups that are amenable to established polymerization techniques, without compromising the desirable electronic properties of the pyranoindole core.
A common approach in the synthesis of conjugated polymers is the use of cross-coupling reactions, such as Suzuki or Stille coupling. For this purpose, a pyranoindole-based monomer would need to be di-functionalized with appropriate reactive groups, typically halides (e.g., bromine or iodine) or organometallic moieties (e.g., boronic esters or stannanes).
Hypothetical Monomer Design for this compound:
To prepare a monomer for polymerization, This compound could be chemically modified to include reactive sites. For instance, halogenation at specific positions on the indole (B1671886) or benzene (B151609) ring would yield a dihalo-pyranoindole derivative. The positions of these functional groups are critical as they will influence the planarity and conjugation length of the resulting polymer, and consequently its optoelectronic properties.
Polymerization Strategies:
Once a suitable di-functionalized monomer is synthesized, several polymerization methods could be employed:
Suzuki Polycondensation: This versatile method involves the reaction of a dihalo-monomer with a diboronic ester-functionalized comonomer in the presence of a palladium catalyst. This approach allows for the creation of alternating copolymers, where the pyranoindole unit is paired with another aromatic or heteroaromatic unit to fine-tune the polymer's electronic band gap and charge transport characteristics.
Stille Polycondensation: Similar to Suzuki coupling, this method uses a distannyl monomer reacting with a dihalo-monomer, also catalyzed by a palladium complex. Stille coupling is often favored for its tolerance to a wide variety of functional groups.
Direct Arylation Polymerization (DAP): This more recent technique offers a more atom-economical route by directly coupling C-H bonds with C-X bonds (where X is a halide). This would involve reacting a dihalo-pyranoindole monomer with an appropriate comonomer possessing activated C-H bonds.
The choice of polymerization strategy would depend on factors such as monomer stability, desired polymer molecular weight, and the need for specific end-group functionalization.
Below is an illustrative data table of potential comonomers that could be used with a functionalized pyranoindole monomer to create conjugated polymers with varying properties.
| Comonomer Class | Example Compound | Potential Influence on Polymer Properties |
| Electron-rich | Thiophene, Furan | Enhances hole-transporting properties (p-type) |
| Electron-deficient | Benzothiadiazole, Pyridine | Enhances electron-transporting properties (n-type) |
| Planar Aromatic | Fluorene, Naphthalene | Increases conjugation length, red-shifts absorption |
Influence of Polymer Architecture on Optoelectronic Performance
The architecture of a conjugated polymer plays a crucial role in determining its bulk properties and, consequently, its performance in an optoelectronic device. umn.edu Key architectural parameters include molecular weight, polydispersity, regioregularity, and the nature of the side chains.
Molecular Weight and Polydispersity: Higher molecular weight generally leads to better film-forming properties and improved mechanical integrity. However, excessively high molecular weights can reduce solubility, making processing more challenging. A narrow polydispersity index (PDI) is desirable for ensuring batch-to-batch reproducibility and more ordered packing in the solid state.
Regioregularity: For unsymmetrical monomers, the orientation of the monomer units within the polymer chain (head-to-tail, head-to-head, or tail-to-tail) can significantly impact the polymer's properties. A high degree of regioregularity often leads to a more planar backbone, which facilitates intermolecular π-π stacking. This enhanced order can improve charge carrier mobility, a critical factor for efficient organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Side-Chain Engineering: The alkyl or aryl side chains attached to the polymer backbone serve several important functions. They are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, the length and branching of the side chains can be used to control the intermolecular spacing and morphology of the polymer film, thereby influencing charge transport and device performance. researchgate.net
The following table outlines the potential effects of varying polymer architecture on the optoelectronic properties of a hypothetical pyranoindole-containing polymer.
| Architectural Feature | Variation | Expected Impact on Optoelectronic Properties |
| Molecular Weight | Increasing | Improved film formation; potentially higher charge mobility up to a certain point; decreased solubility. |
| Regioregularity | High | Enhanced planarity and π-stacking; red-shifted absorption spectrum; increased charge carrier mobility. |
| Side-Chain Length | Increasing | Increased solubility; may disrupt close packing and reduce charge mobility if excessively long. |
| Copolymer Composition | Alternating Donor-Acceptor | Tunable band gap; ambipolar charge transport characteristics. |
Advanced Methodological Development and Analytical Techniques for 5 Ethylthiopyrano 3,2 B Indol 4 5h One Research
Integration of Chemoinformatic and Computational Tools for Data Analysis and Prediction
Chemoinformatic and computational tools are integral to modern drug discovery, providing predictive insights into the biological and chemical properties of novel molecules like 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one before extensive laboratory synthesis and testing. mdpi.com These in silico methods enable the analysis of structure-activity relationships (SAR), prediction of biological activity spectra, and modeling of interactions with therapeutic targets. researchgate.netresearchgate.net
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For this compound and its analogues, docking studies can identify potential protein targets by simulating interactions within the binding sites of enzymes like protein kinases or receptors implicated in various diseases. mdpi.comnih.gov For instance, studies on similar heterocyclic systems, such as 2H-thiopyrano[2,3-b]quinoline derivatives, have used molecular docking to reveal high binding affinity and specific hydrogen bond interactions with protein targets, yielding binding affinity values between -5.3 and -6.1 Kcal/mol. nih.gov
Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of thiopyrano[3,2-b]indol-4(5H)-one derivatives, researchers can build models that predict the activity of unsynthesized analogues. This allows for the rational design of molecules with enhanced potency and selectivity. nih.gov
Prediction of Activity Spectra for Substances (PASS): Computational tools like PASS can predict a wide range of biological activities for a given chemical structure based on SAR analysis of a vast database of known active compounds. researchgate.net This allows for the identification of potential therapeutic applications and off-target effects early in the research process. The output, given as probabilities of being active (Pa) or inactive (Pi), helps prioritize which biological assays are most relevant for a new compound. researchgate.net
| Compound Analogue | Modification | Predicted Target | Docking Score (kcal/mol) | PASS Prediction (Pa > 0.7) |
|---|---|---|---|---|
| Analogue A | R = -CH3 | Protein Kinase B | -8.2 | Antineoplastic |
| Analogue B | R = -Cl | EGFR | -9.5 | Tyrosine Kinase Inhibitor |
| Analogue C | R = -OCH3 | GSK-3β | -7.9 | Antiviral |
| Analogue D | R = -F | Topoisomerase II | -8.8 | Antibacterial |
Development of High-Throughput Screening Methodologies for Biological Evaluation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. nih.govbmglabtech.com For a novel scaffold like this compound, developing robust HTS assays is crucial for efficiently exploring its therapeutic potential across a wide range of biological targets. nih.govresearchgate.net
The HTS process involves several key stages:
Assay Development and Miniaturization: The first step is to create a biological assay that is relevant to the disease target and suitable for automation. nuvisan.com This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a cellular response. The assay is then miniaturized, typically into 384- or 1536-well plate formats, to reduce reagent costs and increase throughput. nuvisan.com
Library Screening: A library of compounds, which would include this compound and its synthesized derivatives, is screened against the target. nih.gov Robotics and automated liquid handling systems are used to perform the assays with high precision and speed. bmglabtech.com
Data Analysis and Hit Identification: The large volumes of data generated are analyzed to identify compounds that show significant activity. These "hits" are then subjected to further confirmation and validation to eliminate false positives. bmglabtech.com
For indole (B1671886) derivatives, HTS has been used to identify compounds with activity against diverse targets such as malarial proteases, dihydrofolate reductase, and various protein kinases. nih.govnih.gov Pathway-directed HTS is a sophisticated approach that has successfully identified inhibitors for treating infections like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound ID | Concentration (µM) | % Inhibition (Primary Screen) | Status | IC50 (µM) (Confirmatory Screen) |
|---|---|---|---|---|
| STK-001 | 10 | 85.2 | Hit | 2.5 |
| STK-002 | 10 | 12.5 | Inactive | > 50 |
| STK-003 | 10 | 92.1 | Hit | 1.8 |
| STK-004 | 10 | 5.8 | Inactive | > 50 |
Advancements in Purification and Isolation Techniques for Complex Reaction Mixtures
The synthesis of complex heterocyclic molecules like this compound often results in mixtures containing the desired product, unreacted starting materials, byproducts, and isomers. organic-chemistry.org Efficient purification is therefore a critical step to obtain a compound of high purity for accurate biological evaluation.
Flash Column Chromatography: This technique is a rapid and effective method for purifying compounds on both small and large scales. hawachhplccolumn.com It uses moderate pressure (from compressed air or nitrogen) to force the solvent through a column packed with a stationary phase, typically silica (B1680970) gel. mit.eduwisc.edu This speeds up the separation process compared to traditional gravity chromatography. The choice of solvent system (eluent) is optimized using thin-layer chromatography (TLC) to achieve the best separation of the target compound from impurities. mit.edu For indole derivatives, solvent systems often consist of mixtures of non-polar solvents like hexanes and more polar solvents like ethyl acetate. wisc.edu
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. umass.edu The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. umass.eduwisc.edu As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals that exclude impurities. umass.edu The synthesis of this compound itself has been reported to involve recrystallization from a methylene (B1212753) chloride-hexane solvent system. For other indole compounds, solvents such as methanol/water mixtures have been optimized to yield high-purity crystals (>99%) with good recovery (>75%). researchgate.net
Solvent Extraction: Liquid-liquid extraction is frequently used as an initial purification step to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution. nih.govgoogle.com This method is effective for removing inorganic salts and highly polar or non-polar impurities. nih.govresearchgate.net
| Technique | Principle | Typical Solvents/Phases | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Chromatography | Differential adsorption | Silica gel, Hexane (B92381)/Ethyl Acetate | Fast, high resolution, scalable hawachhplccolumn.com | Requires larger solvent volumes, potential for compound degradation on acidic silica mit.edu |
| Recrystallization | Differential solubility | Methanol/Water, Dichloromethane/Hexane | Yields very high purity, cost-effective researchgate.netmdpi.com | Potential for low recovery, "oiling out" can occur umass.eduwisc.edu |
| Solvent Extraction | Differential partitioning | Water with immiscible organic solvents | Good for initial bulk separation, removes inorganic impurities google.comresearchgate.net | Limited separation of compounds with similar polarity |
Environmental Aspects and Degradation Pathways Academic Perspective
Photodegradation Studies (Laboratory-scale Controlled Studies and Theoretical Modeling)
Direct experimental data from laboratory-scale photodegradation studies on 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one are currently absent from the scientific record. However, theoretical modeling based on its chemical structure—a fused heterocyclic system containing indole (B1671886), thiopyran, and ketone functional groups—allows for predictions of its likely photochemical behavior.
The indole ring is known to be susceptible to photooxidation. Under simulated environmental conditions involving UV radiation, reactive oxygen species (ROS) such as hydroxyl radicals, singlet oxygen, and ozone could attack the electron-rich indole nucleus. This could lead to the cleavage of the pyrrole (B145914) ring and the formation of various oxidized products. The presence of the ethylthio group and the ketone functionality on the thiopyran ring adds further complexity, with potential for photo-induced C-S bond cleavage or transformations of the carbonyl group.
Table 1: Theoretical Photodegradation Products of this compound
| Proposed Photoproduct | Potential Formation Pathway |
| Indole-ring cleaved products | Oxidation of the indole nucleus by ROS |
| Sulfoxides and Sulfones | Oxidation of the ethylthio group |
| De-ethylated derivatives | Photolytic cleavage of the ethyl group |
| Hydroxylated derivatives | Reaction with hydroxyl radicals |
Theoretical Analysis of Biodegradation Mechanisms in Environmental Models
In the absence of empirical data, the biodegradation potential of this compound in environmental matrices like soil and water can be theoretically assessed. Microorganisms in these environments possess a vast array of enzymes capable of metabolizing complex organic molecules.
The biodegradation of this compound would likely be initiated by common enzymatic reactions. The ethylthio group could be a primary site for microbial attack, potentially undergoing oxidation to a sulfoxide (B87167) and then a sulfone, increasing water solubility and susceptibility to further degradation. The indole ring, another key feature, is known to be degraded by various bacteria through pathways involving dioxygenase enzymes, leading to ring fission.
Table 2: Predicted Initial Enzymatic Reactions in the Biodegradation of this compound
| Enzymatic Reaction | Functional Group Targeted | Predicted Outcome |
| Monooxygenation/Dioxygenation | Indole ring | Ring hydroxylation and subsequent cleavage |
| Oxidation | Ethylthio group | Formation of sulfoxide and sulfone |
| Hydrolysis | Amide bond in cleaved indole ring | Breakdown into smaller organic acids |
| Dealkylation | Ethyl group | Removal of the ethyl group |
Theoretical Investigation of Metabolic Pathways in Non-human Biological Systems
Should this compound be absorbed by non-human organisms, it would likely undergo metabolic transformations aimed at detoxification and excretion. These pathways are generally categorized into Phase I and Phase II reactions.
Phase I metabolism would likely involve oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. The cytochrome P450 enzyme system, prevalent in many organisms, would be a key player, potentially hydroxylating the aromatic indole ring or oxidizing the sulfur atom.
Phase II metabolism would involve the conjugation of the modified compound with endogenous molecules to increase its water solubility and facilitate its elimination from the organism. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.
Table 3: Hypothetical Metabolic Pathways for this compound in Non-human Biota
| Metabolic Phase | Reaction Type | Potential Metabolite Structure |
| Phase I | Aromatic Hydroxylation | Hydroxylated indole ring |
| Phase I | S-Oxidation | Ethylsulfinyl or ethylsulfonyl group |
| Phase II | Glucuronidation | Glucuronide conjugate at a hydroxyl group |
| Phase II | Sulfation | Sulfate conjugate at a hydroxyl group |
| Phase II | Glutathione Conjugation | Glutathione adduct (following activation) |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Methodologies for Pyranoindolones
The development of environmentally benign and efficient synthetic routes for fused heterocycles is a primary goal of modern organic chemistry. Current time information in Pittsburgh, PA, US. Future research will increasingly focus on green chemistry principles to construct the pyranoindolone core, minimizing waste and hazardous substance use. nih.gov
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-efficient and time-saving. researchgate.netresearchgate.net The development of novel MCRs for pyranoindolones will be a significant focus, allowing for the rapid generation of diverse compound libraries. researchgate.netmdpi.com
Green Solvents and Catalysts: Research is moving towards the use of safer, renewable, and biodegradable solvents like water, ionic liquids, and deep eutectic solvents. sigmaaldrich.compreprints.org The design of recyclable and non-toxic catalysts, such as nanocatalysts or biocatalysts, is another critical trend to improve the sustainability of synthetic processes. researchgate.netnih.gov
Energy-Efficient Techniques: Unconventional energy sources like microwave irradiation and ultrasound are being employed to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. researchgate.netfrontiersin.orgrsc.org These techniques are particularly promising for the efficient synthesis of complex heterocyclic systems. researchgate.netrsc.org
| Green Chemistry Approach | Description | Potential Advantage for Pyranoindolone Synthesis |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, reduced reaction time, and simplified purification. |
| Use of Green Solvents | Employing environmentally friendly solvents such as water, ethanol, or ionic liquids. | Reduced toxicity, improved safety, and potential for biodegradability. |
| Microwave/Ultrasound Assistance | Using microwave or ultrasound energy to drive chemical reactions. | Faster reaction rates, higher yields, and often milder reaction conditions. |
| Recyclable Catalysts | Utilizing catalysts that can be easily recovered and reused for multiple reaction cycles. | Reduced cost, minimized waste, and improved process efficiency. |
Pursuit of Deeper Mechanistic Insights into Biological Activity and Target Interactions
While various biological activities have been reported for the broader pyranoindole class, including anti-inflammatory and antiproliferative effects, the precise molecular mechanisms often remain to be fully elucidated. sigmaaldrich.com Future investigations will aim to bridge this gap by identifying specific biological targets and understanding the intricate details of their interactions.
Promising research avenues include:
Target Identification and Validation: Advanced techniques like inverse molecular docking and chemoproteomics will be crucial in identifying the primary protein targets of pyranoindolone derivatives. frontiersin.org Once potential targets are identified, further validation through biochemical and cellular assays will be essential.
Inhibition of Key Enzymes: Some related fused heterocyclic compounds have shown activity as inhibitors of enzymes like DNA topoisomerases I and II. researchgate.net Future studies will likely investigate whether 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one and its analogs can modulate the activity of critical enzymes involved in disease pathways, such as kinases or proteases.
Computational Modeling: In silico methods, including molecular dynamics simulations, can provide detailed, atomistic-level views of how these compounds bind to their biological targets. frontiersin.org This computational approach helps in understanding the binding energetics and the key residues involved in the interaction, guiding the design of more potent molecules.
Continued Expansion of SAR Studies and Advanced Rational Drug Design Efforts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of the pyranoindolone scaffold will continue to be a key strategy for optimizing therapeutic potential.
Future efforts in this area will be characterized by:
Systematic Structural Modification: Researchers will continue to synthesize new analogs of this compound, modifying various positions on the indole (B1671886) and pyranone rings. This allows for a comprehensive exploration of the chemical space and the identification of key structural features required for activity. frontiersin.orgplos.org
Integration of Computational Tools: Rational drug design will be heavily influenced by computational methods. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening of large compound libraries, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will accelerate the discovery of drug candidates with improved efficacy and pharmacokinetic profiles. mdpi.com
Fragment-Based and Structure-Based Design: As the three-dimensional structures of biological targets become available, structure-based drug design will enable the rational creation of pyranoindolones that fit precisely into the target's binding site. This approach, often complemented by fragment-based screening, offers a powerful path to developing highly potent and selective inhibitors.
| Drug Design Strategy | Description | Application to Pyranoindolones |
| Structure-Activity Relationship (SAR) | Investigates how modifying a molecule's structure affects its biological activity. | Systematically altering substituents on the pyranoindolone core to enhance potency and selectivity. |
| Quantitative SAR (QSAR) | Uses statistical methods to model the relationship between molecular descriptors and activity. | Developing predictive models to guide the design of new analogs with desired properties. |
| Molecular Docking | Computationally predicts the preferred orientation of a molecule when bound to a target protein. | Identifying potential biological targets and understanding binding modes to inform lead optimization. |
| Virtual Screening | Uses computational methods to search large libraries of virtual compounds for potential hits. | Rapidly identifying novel pyranoindolone-based scaffolds with potential therapeutic activity. |
Development of Advanced Materials with Tunable Properties for Specific Applications
Beyond their pharmaceutical potential, fused heterocyclic compounds are finding increasing use in the field of materials science. Current time information in Pittsburgh, PA, US.researchgate.net The unique electronic and photophysical properties of the pyranoindole core make it an attractive scaffold for the development of novel functional materials. frontiersin.org
Emerging trends in this domain include:
Organic Electronics: The π-conjugated system inherent in the pyranoindole structure is conducive to applications in optoelectronics. researchgate.net Research into their use as host materials for Organic Light-Emitting Diodes (OLEDs), components in Organic Photovoltaics (OPVs), or as semiconductors in Organic Field-Effect Transistors (OFETs) is a promising avenue. researchgate.net
Fluorescent Probes and Sensors: Pyranoindoles have been shown to possess interesting photophysical properties, including high quantum yields and large Stokes shifts, which are desirable for fluorescent dyes. frontiersin.org These properties can be tuned by chemical modification, opening possibilities for their use as fluorescent probes for imaging biological processes or as chemical sensors for detecting specific analytes. frontiersin.org
Energetic Materials: Fused heterocyclic rings are being investigated for their potential as high-energy density materials. Their rigid, coplanar structures and potential for high nitrogen content can lead to compounds with enhanced thermal stability and energetic performance. sigmaaldrich.comrsc.org
Investigation of Environmental Transformation Pathways of Fused Heterocycles
As the production and use of novel chemical entities like pyranoindolones increase, understanding their environmental fate and potential transformation pathways becomes crucial. The widespread presence of pharmaceuticals and other complex organic molecules in the environment necessitates research into their persistence, mobility, and degradation.
Future research should address:
Biodegradation: Studies are needed to determine if microorganisms in soil and water can metabolize the pyranoindolone ring system. Identifying the enzymatic pathways and microbial species involved in the degradation of such fused heterocycles is essential for assessing their environmental persistence. plos.orgnih.gov
Photodegradation: The inherent chromophore in the pyranoindolone structure suggests that it may be susceptible to degradation by sunlight. Investigating the photodegradation pathways and identifying the resulting photoproducts is important for understanding its fate in sunlit surface waters and on surfaces. rsc.org
Transformation during Water Treatment: Common water treatment processes, such as chlorination, can lead to the formation of disinfection byproducts (DBPs). Research on related indole-containing drugs has shown that they can react with chlorine to form various transformation products, some of which may have altered toxicity. nih.gov Investigating the reaction of this compound with disinfectants is a critical area for future study to ensure water safety. nih.gov
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for synthesizing 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one with high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C), pH (neutral to slightly basic), and solvent selection (e.g., DMF or THF). Catalysts such as sodium hydride or potassium carbonate are often employed to facilitate cyclization and thioether formation. Post-synthesis purification via column chromatography or recrystallization is essential. Analytical validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography provides definitive 3D structural data, including bond angles and torsion angles critical for understanding conformational flexibility. NMR spectroscopy (, , and 2D techniques like COSY and NOESY) resolves regiochemical ambiguities. Mass spectrometry confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyls and thioethers .
Q. How are common synthetic by-products or impurities identified and mitigated?
- Methodological Answer : By-products (e.g., unreacted intermediates or oxidation products) are detected using HPLC with UV/Vis detection or thin-layer chromatography (TLC). Recrystallization in solvents like ethyl acetate or methanol removes impurities. Process optimization, such as inert atmosphere reactions, minimizes oxidative degradation .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) models interactions with targets like enzymes or receptors. Pharmacophore mapping identifies key binding motifs (e.g., the thioether group’s role in hydrophobic interactions). Density functional theory (DFT) calculations predict electronic properties influencing reactivity. Validation involves correlating computational data with in vitro assays (e.g., enzyme inhibition IC values) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer : Systematic modifications (e.g., substituting the ethylthio group with bulkier alkyl chains) are synthesized and tested. Solubility is assessed via shake-flask methods, while permeability is evaluated using Caco-2 cell monolayers. In vivo pharmacokinetic studies (e.g., rat models) measure bioavailability and metabolic stability. Data contradictions between in vitro and in vivo results are resolved by adjusting assay conditions (e.g., serum protein binding corrections) .
Q. What experimental approaches resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Reproducibility is ensured by standardizing assay protocols (e.g., ATP concentration in kinase assays). Orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) validate target engagement. Contradictions due to cell line variability (e.g., HeLa vs. HEK293) are addressed by profiling activity in multiple models. Meta-analyses of published data identify confounding factors like impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
